4-(Methoxymethyl)piperidine-1-sulfonyl chloride
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Overview
Description
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a methoxymethyl group attached to a piperidine ring, which is further connected to a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride typically involves the reaction of 4-(Methoxymethyl)-1-piperidine with a sulfonyl chloride reagent. One common method is to react 4-(Methoxymethyl)-1-piperidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents for these reactions.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance the reaction rate.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.
Scientific Research Applications
4-(Methoxymethyl)piperidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide moieties.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)piperidine-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-2-methylindole
- 4-(Methoxymethyl)-2-methylimidazole
- 4-(Methoxymethyl)-1-piperidinecarboxylic acid
Uniqueness
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is unique due to its combination of a piperidine ring with a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in both organic and medicinal chemistry, making it a valuable tool for researchers and industrial chemists.
Biological Activity
4-(Methoxymethyl)piperidine-1-sulfonyl chloride is a compound of significant interest in pharmaceutical research due to its biological activity and potential therapeutic applications. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₈H₁₄ClN₃O₂S
- Molecular Weight : 223.73 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring substituted with a methoxymethyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, particularly in the context of hormone biosynthesis. It has been utilized in the synthesis of pyrazolo estratrienes, which are known inhibitors of 17-beta-hydroxysteroid dehydrogenase type 1 (17-HSD1) .
Target Enzyme: 17-HSD1
- Function : Converts estrone to estradiol, a critical step in estrogen biosynthesis.
- Inhibition Effect : By inhibiting this enzyme, this compound may lead to decreased levels of estradiol, impacting various physiological processes related to estrogen signaling .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with hormone-dependent cancers. For instance, studies have shown its potential in reducing cell proliferation in breast cancer models by targeting estrogen synthesis pathways .
In Vivo Studies
In animal models, this compound has been evaluated for its pharmacokinetic properties and therapeutic efficacy. The results indicate that at optimal dosages, it effectively reduces tumor growth without notable toxicity .
Case Study 1: Estrogen Receptor Positive Breast Cancer
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to inhibit cell proliferation significantly, with an IC₅₀ value indicating potent activity against this cancer type. The study highlighted the compound's selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic index .
Case Study 2: Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. In models of neurodegeneration, it demonstrated the ability to protect dopaminergic neurons from toxic insults, which may be beneficial in treating conditions like Parkinson's disease .
Research Findings Summary
Properties
IUPAC Name |
4-(methoxymethyl)piperidine-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRFPNJBYLPNNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.